![molecular formula C43H62O11 B1496289 Doramectin monosaccharide CAS No. 165108-44-1](/img/structure/B1496289.png)
Doramectin monosaccharide
Overview
Description
Doramectin is a veterinary medication approved by the US Food and Drug Administration (FDA) for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It is available as a generic medication .
Synthesis Analysis
Doramectin is a broad-spectrum antiparasitic drug used in veterinary medicine. It belongs to the family of avermectins, which possess a macrocyclic lactone structure, and is widely used for the treatment of parasites . A stability-indicating reversed-phase (RP) HPLC method for the assay and identification of doramectin including identification and estimation of its related substances in commercial batches of doramectin drug substance has been developed .
Molecular Structure Analysis
Doramectin monosaccharide has a molecular formula of C43H62O11 . Its molecular weight is 754.9 g/mol . The InChI of Doramectin monosaccharide is InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36 (44)27 (4)19-33 (43 (30,40)47)41 (46)51-32-20-31 (16-15-25 (2)38 (24)52-35-21-34 (48-6)37 (45)28 (5)50-35)53-42 (22-32)18-17-26 (3)39 (54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 .
Chemical Reactions Analysis
Doramectin and its related substances were separated on a HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) column maintained at 40°C using an isocratic HPLC method with a mobile phase composed of acetonitrile–water (70 + 30, v/v) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Doramectin monosaccharide include a molecular weight of 754.9 g/mol , a molecular formula of C43H62O11 , and an InChI of InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36 (44)27 (4)19-33 (43 (30,40)47)41 (46)51-32-20-31 (16-15-25 (2)38 (24)52-35-21-34 (48-6)37 (45)28 (5)50-35)53-42 (22-32)18-17-26 (3)39 (54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 .
Scientific Research Applications
Veterinary Antiparasitic Drug
Doramectin is a broad-spectrum, highly effective antiparasitic veterinary drug . It is primarily used to treat parasitic infections in various animals:
- Cattle : It is used to treat parasitic infections in cattle .
- Sheep : Doramectin is also used in sheep for the same purpose .
- Horses : It is used to treat parasitic infections in horses .
- Dogs : Doramectin is used to treat parasitic infections in dogs .
Antiparasitic for Livestock
Doramectin is used to prevent endo- and ectoparasitic infections of livestock . It has been developed as one of the most successful antiparasitic compounds for this purpose .
Agricultural Insect Control
Doramectin and its derivatives have been used to control important agricultural insects . This makes it a valuable tool in maintaining the health and productivity of crops .
Antiviral Potential
Recent research has shown that Doramectin has potential antiviral properties . This opens up new possibilities for its use in the medical field .
Anti-tumor Activity
Doramectin has demonstrated efficacy against tumor cells . This suggests that it could be used in the treatment of certain types of cancer .
Bioengineering
Doramectin is produced by Streptomyces avermitilis strains . Scientists have been working on improving Doramectin production in these strains through various bioengineering techniques . This research could lead to more cost-effective production of this valuable compound in the future .
Mechanism of Action
Target of Action
Doramectin monosaccharide, a derivative of doramectin, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . These parasites are detrimental to the health of the host organism, causing a variety of diseases and health complications.
Mode of Action
Doramectin monosaccharide interacts with its targets by binding to glutamate-gated chloride ion channels in invertebrates . This binding action leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of nerve cells. The hyperpolarization then leads to paralysis and death of the parasites .
Biochemical Pathways
The action of doramectin monosaccharide affects several biochemical pathways. It has been found to induce apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, it has been shown to induce reactive oxygen species (ROS) overproduction, which then causes necroptosis through the RIPK1/RIPK3/MLKL pathway . Mitochondria act as a bridge between these two pathways .
Result of Action
The molecular and cellular effects of doramectin monosaccharide’s action are significant. It leads to the paralysis and death of parasites, thereby alleviating the host organism of the associated health complications . In addition, it has been shown to induce programmed cell death (PCD) in glioma cells, suggesting potential anti-cancer effects .
Action Environment
The action, efficacy, and stability of doramectin monosaccharide can be influenced by various environmental factors. For instance, doramectin can persist in the environment for a longer period, depending on chemical, physical, and biological conditions . It has been shown to have harmful effects on non-target organisms in the environment, such as plants and soil invertebrates . Therefore, the prudent use of doramectin monosaccharide is recommended to reduce negative effects on the environment .
Safety and Hazards
Doramectin may be harmful if swallowed . It may damage the unborn child . It may cause damage to organs (Central nervous system) if swallowed . It may cause damage to organs (Central nervous system, Liver, Kidney) through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Future Directions
A novel viable approach to engineer doramectin overproducers has been proposed, which might contribute to the reduction in the cost of this valuable compound in the future . This approach involves the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10-,25-15-,30-14?/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDCQUOZPUMCSE-CPKBAYHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)/C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137699647 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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